2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ethanol as an Energy Source
Ethanol, a type of alcohol, is considered one of the most important alternative sources of energy. Research has explored the bioconversion of various lignocellulosic materials into ethanol, highlighting its potential as a renewable energy source. The process involves steps like hydrolysis, saccharification, and fermentation. Parthenium hysterophorus L., a tropical plant, has been identified as a promising feedstock for ethanol production due to its composition and availability. Studies suggest that optimizing the bioconversion process could significantly enhance ethanol yield, offering a sustainable energy solution (Swati et al., 2013).
Environmental Impacts
The inclusion of ethanol in gasoline, known as gasohol, has raised concerns about its environmental impact, especially regarding groundwater contamination. Ethanol can affect the transport and fate of monoaromatic hydrocarbons (BTEX) in groundwater, potentially increasing the risk of contamination. Research underscores the need for a comprehensive understanding of ethanol's environmental effects, particularly in the context of spills and its interaction with other contaminants (Powers et al., 2001).
Ethanol and Hydrogen Production
The reforming of bio-ethanol for hydrogen production represents a promising method for generating renewable energy. Catalysts, particularly those based on Rh and Ni, play a crucial role in the ethanol steam reforming process. This research area focuses on enhancing hydrogen production efficiency and stability through the development of suitable catalysts and reactors. The potential applications of this technology in fuel cell development highlight the importance of further research in this field (Ni et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
This could result in alterations to cellular processes, potentially influencing cell growth, differentiation, or survival .
Biochemical Pathways
Given its potential target, it may influence pathways related tocorticosteroid metabolism .
Pharmacokinetics
Therefore, its bioavailability and how it is processed within the body remain unclear .
Result of Action
Based on its potential target, it may influence processes related tocorticosteroid metabolism , potentially affecting immune response, inflammation, and other physiological processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target .
Properties
IUPAC Name |
2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-3-13(4-5-14)8-6-7(10)11-9(12-8)15-2/h6,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDIIHYQCOKNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.